2-Fluoroactyl amino-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroactyl amino-5-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 5-position. This compound is notable for its multiple functional groups, which make it a valuable building block in the synthesis of various fluorescent sensing molecules, heterocyclic APIs, and peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroactyl amino-5-nitrobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to yield the desired compound with high efficiency . The reaction conditions often include the use of solvents such as acetonitrile and reagents like Kriptofix 2.2.2 and potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow systems can optimize reaction times and improve productivity, making the process more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroactyl amino-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for reduction reactions and nitric acid for nitration reactions . The conditions often involve specific temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of benzoic acid, such as 2-amino-5-nitrobenzoic acid and other substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
2-Fluoroactyl amino-5-nitrobenzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Fluoroactyl amino-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can undergo esterification to form fluorescent probes, which are activated by nucleophiles through ester hydrolysis, releasing strong fluorescent dyes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-fluorobenzoic acid: Another fluorinated benzoic acid derivative with similar applications in peptide synthesis.
5-Amino-2-nitrobenzoic acid: A compound with similar functional groups used in dendritic chain reactions and enzyme activation.
Uniqueness
2-Fluoroactyl amino-5-nitrobenzoic acid is unique due to its specific combination of a fluorine atom and a nitro group, which enhances its reactivity and versatility in various synthetic applications. Its ability to form fluorescent probes and polycyclic heterocycles sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H21FN2O4 |
---|---|
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
(2-fluorooctylamino) 3-nitrobenzoate |
InChI |
InChI=1S/C15H21FN2O4/c1-2-3-4-5-8-13(16)11-17-22-15(19)12-7-6-9-14(10-12)18(20)21/h6-7,9-10,13,17H,2-5,8,11H2,1H3 |
InChI-Schlüssel |
JTXIMFRJHPANLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CNOC(=O)C1=CC(=CC=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.